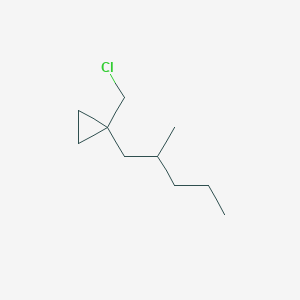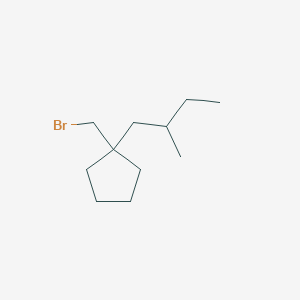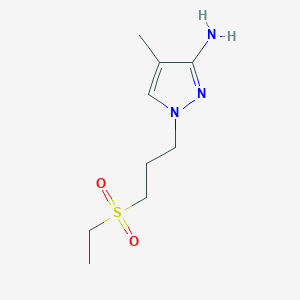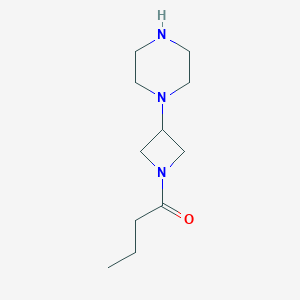
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves the reaction of piperazine with an appropriate azetidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with an azetidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine or azetidine derivatives.
科学研究应用
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar structure but with an ethanone moiety instead of butanone, which may result in different chemical and biological properties.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
属性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-2-3-11(15)14-8-10(9-14)13-6-4-12-5-7-13/h10,12H,2-9H2,1H3 |
InChI 键 |
IBTFFIKZXRVNOC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CC(C1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



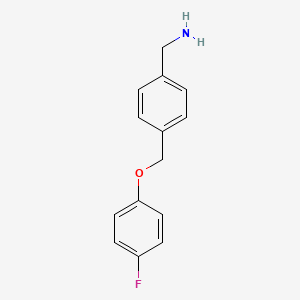

![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)



